1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-2-methyl-4-oxoquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-14-8(2)6-12(15)10-7-9(13(16)17)4-5-11(10)14/h4-7H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKGVZVNNYIWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce hydroquinoline derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can be carried out at various positions on the quinoline ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
EMQCA has shown potential as an antimicrobial agent. Studies have indicated that derivatives of quinoline compounds exhibit significant antibacterial activity. For instance, a study demonstrated that modifications at the 4-position of the quinoline ring can enhance antimicrobial properties against various pathogens.
Case Study:
In a study published in the Journal of Medicinal Chemistry, EMQCA derivatives were synthesized and tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
Anticancer Activity
Mechanism of Action
Quinoline derivatives, including EMQCA, have been investigated for their anticancer properties. The mechanism is believed to involve the inhibition of topoisomerases, enzymes crucial for DNA replication and transcription.
Case Study:
Research published in the European Journal of Medicinal Chemistry highlighted that EMQCA exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study reported IC50 values indicating effective dosage ranges for inhibiting cell growth .
Material Science Applications
Polymer Development
EMQCA has been explored for its role in developing polymeric materials with enhanced properties. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and materials engineering.
Data Table: Polymer Properties
| Polymer Type | EMQCA Concentration | Mechanical Strength | Thermal Stability |
|---|---|---|---|
| Polyurethane | 5% | High | Moderate |
| Polyvinyl Chloride | 10% | Moderate | High |
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antibacterial Action: It inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.
Anticancer Action: It induces apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species.
Antifungal Action: It interferes with the fungal cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid with analogous quinoline derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Substituent Position and Functional Group Variations
A. 6-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (6-Hydroxykynurenic acid)
- Structure : Carboxylic acid at position 2, hydroxyl group at position 6.
- Molecular Formula: C₁₀H₇NO₄.
- Key Differences: The hydroxyl group at position 6 increases polarity compared to the ethyl and methyl groups in the target compound. 6-Hydroxykynurenic acid is associated with antioxidant activity in biological systems .
B. Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Structure : Chlorine at position 6, methyl ester at position 2.
- Molecular Formula: C₁₁H₈ClNO₃.
- The ester group at position 2 increases lipophilicity, which may improve bioavailability compared to carboxylic acid derivatives. This compound’s molar mass (237.64 g/mol) is higher due to the chlorine atom .
C. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- Structure : Methoxy group at position 7, carboxylic acid at position 6.
- Molecular Formula: C₁₁H₉NO₄.
- Key Differences: The methoxy group at position 7 provides electron-donating effects, which could stabilize the quinoline ring and alter binding interactions in biological targets. This compound is synthesized via chlorination and amidation steps, indicating reactivity at position 4 .
Key Research Findings
Synthetic Flexibility: Esters (e.g., methyl or ethyl carboxylates) are common intermediates for carboxylic acid derivatives. For example, hydrolysis of 3-(ethoxycarbonyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid yields the corresponding carboxylic acid . Chlorinated derivatives (e.g., 6-chloro compounds) often serve as precursors for nucleophilic substitution reactions, enabling functionalization at position 6 .
Alkyl groups (e.g., ethyl, methyl) at positions 1 and 2 may sterically hinder interactions with enzymatic targets but improve pharmacokinetic profiles .
Thermal and Solubility Properties: Methoxy-substituted quinolines (e.g., 7-methoxy-4-oxo derivatives) exhibit higher predicted boiling points (~421°C) due to increased molecular weight and polarity . Carboxylic acid derivatives generally have lower melting points compared to ester analogs, as seen in the decomposition of 3-(ethoxycarbonyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid above 280°C .
Biological Activity
1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.
Molecular Formula : C14H15NO4
Molecular Weight : 255.28 g/mol
CAS Number : 60442-66-2
Structure : The compound features a quinoline core with a carboxylic acid functional group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under acidic conditions. Various methods have been reported in the literature, often focusing on optimizing yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-Ethyl-2-methyl-4-oxo-1,4-dihydroquinoline derivatives. For instance, a study evaluated its cytotoxic effects on the MCF-7 breast cancer cell line using the MTT assay. The results indicated that this compound exhibits significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin.
The mechanism of action appears to involve cell cycle arrest , particularly in the G2/M phase, leading to increased apoptosis rates among treated cells. Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in early and late apoptotic cells compared to controls.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.
Study on Anticancer Activity
A case study published in a peer-reviewed journal investigated the effects of several quinoline derivatives on cancer cell lines. The study found that this compound was among the most effective compounds tested, particularly against the MCF-7 cell line. The authors concluded that further exploration into its mechanisms could lead to new cancer therapies.
Study on Antimicrobial Effects
Another research effort focused on evaluating the antimicrobial properties of this compound against common pathogens. Results indicated that it exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
Q & A
Basic Question: What are the common synthetic routes for preparing 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters, followed by functionalization. For example:
- Step 1 : Ethyl 3-aminocrotonate reacts with 2-methylaniline derivatives under acidic conditions to form the quinoline core.
- Step 2 : Ethylation at the N1 position using ethyl halides in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Step 3 : Oxidation of the 4-hydroxyquinoline intermediate to the 4-oxo derivative using MnO₂ or KMnO₄ in acetic acid .
Optimization Tips : - Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .
- Solvent selection (e.g., DMF for alkylation, acetic acid for oxidation) impacts yield and purity.
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for substituted quinolines like this compound?
Answer:
Contradictions often arise from tautomerism or substituent electronic effects. Methodological approaches include:
- Variable-Temperature NMR : To identify tautomeric forms (e.g., keto-enol equilibrium in the 4-oxo group) .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to assign ambiguous signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping proton environments, especially in the quinoline ring and ethyl/methyl substituents .
Basic Question: What are the key steps for characterizing the purity and stability of this compound under laboratory conditions?
Answer:
- Purity Analysis :
- Stability Testing :
- Store at –20°C in amber vials to prevent photodegradation.
- Monitor hydrolysis of the carboxylic acid group via pH stability studies (pH 4–7 buffers, 37°C) .
Advanced Question: How can computational methods predict the biological activity of this compound, and what limitations exist?
Answer:
- Molecular Docking : Target bacterial DNA gyrase (PDB: 1KZN) to assess binding affinity. The 4-oxo and carboxylic acid groups are critical for Mg²⁺ chelation .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. Ethyl and methyl groups enhance lipophilicity, improving membrane penetration .
Limitations : - In silico models may underestimate off-target effects (e.g., cytotoxicity).
- Solubility predictions (LogP ≈ 1.5) often conflict with experimental data in polar solvents .
Basic Question: What experimental protocols are recommended for evaluating the antimicrobial activity of this compound?
Answer:
- MIC Assay : Use broth microdilution (CLSI guidelines) against E. coli (ATCC 25922) and S. aureus (ATCC 29213). Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Time-Kill Studies : Monitor bactericidal activity over 24 hours at 2× MIC. Synergy with β-lactams can be tested via checkerboard assays .
Advanced Question: How does the stereochemistry of substituents (e.g., ethyl group) influence the compound’s reactivity and bioactivity?
Answer:
- Steric Effects : The ethyl group at N1 restricts rotation, stabilizing the planar quinoline ring and enhancing DNA intercalation .
- Stereoelectronic Effects : Methyl at C2 increases electron density at C6-carboxylic acid, improving metal ion coordination (e.g., Mg²⁺ in gyrase inhibition) .
Experimental Validation : - Synthesize enantiomers via chiral auxiliaries (e.g., tert-butyl octahydro-pyrrolo-pyridine) and compare activity .
Basic Question: What analytical techniques are critical for confirming the structure of synthetic intermediates?
Answer:
- FTIR : Confirm 4-oxo (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O–H stretch at 2500–3000 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS in negative mode ([M–H]⁻ at m/z 260.2) verifies molecular weight .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., dimer formation via carboxylic acid groups) .
Advanced Question: How can researchers address low yields in the final hydrolysis step (ester to carboxylic acid)?
Answer:
- Optimized Hydrolysis : Use NaOH/EtOH (2:1 v/v) at 60°C with stirring for 6 hours. Avoid excess base to prevent decarboxylation .
- Alternative Methods : Enzymatic hydrolysis (lipase from Candida antarctica) in phosphate buffer (pH 7.0, 37°C) improves selectivity .
Basic Question: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing.
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .
- Toxicity Data : LD₅₀ (rat, oral) >2000 mg/kg; avoid prolonged skin contact due to potential irritancy .
Advanced Question: What strategies exist for modifying the quinoline scaffold to enhance solubility without compromising activity?
Answer:
- Pro-drug Approach : Convert the carboxylic acid to a methyl ester for improved permeability; hydrolyze in vivo .
- PEGylation : Attach polyethylene glycol (PEG) chains to the ethyl group via ester linkages .
- Co-crystallization : Use cyclodextrins to form inclusion complexes, enhancing aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
